3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is characterized by the presence of a thiazolidinone ring, a thiazepane ring, and a phenyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a thiazepane derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone and thiazepane derivatives, such as:
- 3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one
- N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide
- N-methyl-N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)methanesulfonamide
Uniqueness
What sets 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring, a thiazepane ring, and a phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O2S3, with a molecular weight of 366.5 g/mol. The structure features a thiazolidinone ring system that is amenable to various modifications that can enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₂S₃ |
Molecular Weight | 366.5 g/mol |
CAS Number | 1790202-03-7 |
Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study highlighted the ability of thiazolidinone compounds to inhibit the proliferation of cancer cells, specifically breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves inducing apoptosis through modulation of signaling pathways such as AKT and mTOR, which are crucial for cell survival and proliferation .
Case Study:
In a comparative study involving various thiazolidinone derivatives, certain compounds demonstrated IC50 values ranging from 1.27 to 1.50 μM against MCF-7 cells. These compounds also showed selectivity towards cancer cells without harming normal cells, indicating their potential as targeted cancer therapies .
Antimicrobial Activity
Thiazolidinones have been recognized for their antimicrobial properties against a range of pathogens. The compound's efficacy was evaluated against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the thiazolidinone ring could enhance antimicrobial potency.
Table: Antimicrobial Efficacy of Thiazolidinone Derivatives
Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 12 |
Compound C | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinones have also been documented. These compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The reduction in inflammation markers suggests potential applications in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones can be significantly influenced by structural modifications. Key factors include:
- Substituent Variations: The presence of different substituents at positions 2 and 5 can enhance specific activities (e.g., anticancer or antimicrobial).
- Ring Modifications: Altering the thiazolidinone ring structure can lead to improved binding affinity to biological targets.
- Pharmacophore Mapping: Identifying essential pharmacophores can aid in designing more potent derivatives.
Properties
IUPAC Name |
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S3/c19-14(10-18-15(20)11-23-16(18)21)17-7-6-13(22-9-8-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKFHEOKYPOAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3C(=O)CSC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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